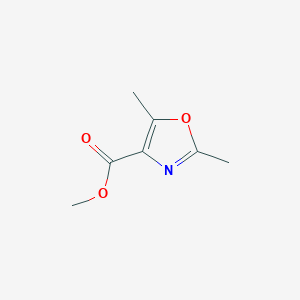

Methyl 2,5-dimethyloxazole-4-carboxylate

Description

Significance of Oxazole (B20620) Ring Systems in Contemporary Organic Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. chemicalbook.comnumberanalytics.com This structural motif is a cornerstone in various areas of chemistry, largely due to its presence in a wide array of biologically active natural products and synthetic molecules. nih.gov Oxazoles are considered aromatic, though less so than analogous sulfur-containing thiazoles. wikipedia.orgchemeurope.com They are weakly basic, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org

The utility of the oxazole core stems from its versatile reactivity and structural rigidity, making it a privileged scaffold in drug discovery. numberanalytics.comnih.gov Oxazole derivatives are synthesized through several classic methods, including the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis. nih.govchemeurope.com The ring can participate in various organic reactions, such as electrophilic substitution (typically at the C5 position), nucleophilic substitution (at C2), and cycloaddition reactions like the Diels-Alder reaction, where it can serve as a diene to form pyridines. wikipedia.orgchemeurope.com This reactivity allows chemists to use oxazoles as building blocks for more complex molecular architectures.

| Property | Description | Reference |

|---|---|---|

| Structure | A five-membered aromatic heterocycle with one oxygen and one nitrogen atom separated by a carbon. | chemicalbook.comwikipedia.org |

| Aromaticity | Possesses aromatic character due to a delocalized 6π electron system, though less aromatic than thiazole. | chemicalbook.comwikipedia.org |

| Basicity | Weakly basic, with a conjugate acid pKa of 0.8 for the parent oxazole. | wikipedia.org |

| Key Reactions | Undergoes electrophilic and nucleophilic substitution, cycloaddition (Diels-Alder), deprotonation, and rearrangement reactions. | numberanalytics.comchemeurope.com |

| Significance | Core component of many natural products and pharmacologically active molecules. | nih.gov |

Role of Carboxylate Esters as Versatile Functional Groups in Synthetic Methodologies

Carboxylate esters, often simply called esters, are a class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to an alkyl or aryl group. ucla.edu This functional group is one of the most common and useful in organic chemistry. libretexts.org Esters are typically synthesized through the Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. britannica.comchemistrysteps.com Other methods include the reaction of alcohols with more reactive carboxylic acid derivatives like acid chlorides and anhydrides, or the SN2 reaction of a carboxylate salt with an alkyl halide. ucla.edulibretexts.org

The versatility of esters lies in their moderate reactivity. They are stable enough to be carried through multi-step syntheses but can be readily transformed into a variety of other functional groups. libretexts.org Key reactions include hydrolysis back to a carboxylic acid and an alcohol, which can be catalyzed by either acid or base (saponification). libretexts.orgbritannica.com They can also undergo transesterification (reaction with an alcohol to form a different ester), aminolysis (reaction with an amine to form an amide), reduction with powerful reagents like lithium aluminum hydride to yield primary alcohols, and reaction with Grignard reagents to produce tertiary alcohols. libretexts.orgyoutube.com This wide range of transformations makes the ester group a valuable handle for molecular manipulation.

| Transformation | Typical Reagents | Product | Reference |

|---|---|---|---|

| Hydrolysis (Acid-Catalyzed) | H₂O, H⁺ (e.g., H₂SO₄) | Carboxylic Acid + Alcohol | libretexts.org |

| Hydrolysis (Base-Mediated) / Saponification | 1. NaOH or KOH, H₂O 2. H₃O⁺ | Carboxylic Acid + Alcohol | libretexts.orgbritannica.com |

| Aminolysis | Amine (R-NH₂) | Amide | libretexts.org |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Alcohol | youtube.com |

| Reaction with Grignard Reagents | 1. 2 equiv. R-MgBr 2. H₃O⁺ | Tertiary Alcohol | libretexts.org |

Contextualization of Methyl 2,5-dimethyloxazole-4-carboxylate as a Strategic Synthetic Intermediate

Methyl 2,5-dimethyloxazole-4-carboxylate is a chemical compound that features a fully substituted oxazole ring. The structure consists of a central oxazole core with methyl groups at the C2 and C5 positions and a methyl carboxylate (ester) group at the C4 position. This specific arrangement of substituents makes it a valuable and strategic intermediate in multi-step organic synthesis.

The importance of this compound lies in the distinct reactivity of its functional groups. The ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other derivatives such as amides or acid chlorides. google.com Alternatively, the ester can be reduced or reacted with organometallic reagents. The methyl groups at C2 and C5 influence the electronic properties of the oxazole ring and provide steric bulk. The C2-methyl group, in particular, is adjacent to the ring nitrogen and can be susceptible to deprotonation under strong basic conditions.

Structurally similar oxazole carboxylates have been documented as key intermediates in the synthesis of complex molecules. For instance, related compounds serve as precursors in the development of kinase inhibitors and other pharmacologically relevant targets. vulcanchem.comjocpr.com The strategic placement of functional groups in Methyl 2,5-dimethyloxazole-4-carboxylate allows it to be used as a versatile scaffold, enabling chemists to build molecular complexity by selectively modifying the ester group or utilizing the reactivity of the oxazole core.

| Property | Value |

|---|---|

| CAS Number | 73537-07-2 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | Methyl 2,5-dimethyl-1,3-oxazole-4-carboxylate |

Note: Properties are based on chemical structure and standard databases.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-6(7(9)10-3)8-5(2)11-4/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHAPPBWMQBRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612600 | |

| Record name | Methyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73537-07-2 | |

| Record name | Methyl 2,5-dimethyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2,5 Dimethyloxazole 4 Carboxylate

Direct Synthesis Approaches to the Target Compound

Direct synthetic routes to methyl 2,5-dimethyloxazole-4-carboxylate offer an efficient means of assembly, often involving cyclization reactions that bring together the necessary components of the oxazole (B20620) ring in a concerted or tandem fashion.

Cyclization Reactions Utilizing Methyl 2-Diazo-3-oxobutanoate

A prominent direct approach to the synthesis of the target compound involves the reaction of methyl 2-diazo-3-oxobutanoate with a suitable nitrile. This method falls under the broader class of [3+2] cycloaddition reactions, where the diazo compound acts as a three-atom component and the nitrile provides the remaining two atoms for the five-membered oxazole ring.

The reaction between α-diazo-β-ketoesters, such as methyl 2-diazo-3-oxobutanoate, and nitriles is often catalyzed by transition metal complexes, with dirhodium(II) carboxylates being particularly effective. Dirhodium tetraacetate, Rh₂(OAc)₄, is a widely used catalyst for these transformations.

The catalytic cycle is initiated by the reaction of the diazo compound with the dirhodium tetraacetate catalyst to form a rhodium carbene intermediate. This highly reactive species then undergoes a [3+2] cycloaddition with a nitrile. In the context of synthesizing methyl 2,5-dimethyloxazole-4-carboxylate, acetonitrile would serve as the nitrile component. The cycloaddition is followed by the extrusion of the rhodium catalyst and subsequent aromatization to yield the stable oxazole ring. The regioselectivity of this reaction is a critical aspect, and the choice of catalyst can significantly influence the outcome, with dirhodium tetraacetate generally favoring the formation of oxazole-4-carboxylates.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Methyl 2-diazo-3-oxobutanoate | Acetonitrile | Dirhodium tetraacetate | Methyl 2,5-dimethyloxazole-4-carboxylate |

Indirect Synthesis Strategies via Sequential Oxazole Ring Construction and Esterification

Indirect methods provide a versatile alternative for the synthesis of methyl 2,5-dimethyloxazole-4-carboxylate. These strategies typically involve the initial formation of a 2,5-disubstituted oxazole-4-carboxylic acid or a related precursor, followed by an esterification step to yield the final methyl ester.

Established Oxazole Synthesis Protocols Applicable to 2,5-Disubstituted Oxazole-4-carboxylates

Several named reactions are well-established for the synthesis of the oxazole core, which can be adapted to produce the desired substitution pattern.

The Van Leusen oxazole synthesis is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is known for its operational simplicity and tolerance of a wide range of functional groups. mdpi.com To apply this method to the synthesis of the target molecule, an appropriate aldehyde precursor would be required.

The mechanism of the Van Leusen oxazole synthesis has been extensively studied and is well-understood. organic-chemistry.orgwikipedia.org The reaction proceeds through the following key steps:

Deprotonation of TosMIC: A base, typically potassium carbonate or a tertiary amine, deprotonates the α-carbon of TosMIC, generating a nucleophilic carbanion.

Nucleophilic Addition: The TosMIC anion adds to the carbonyl group of an aldehyde, forming an intermediate alkoxide.

Cyclization: The alkoxide then undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, leading to the formation of a 5-membered oxazoline ring.

Elimination: The final step involves the base-mediated elimination of p-toluenesulfinic acid from the oxazoline intermediate, resulting in the formation of the aromatic oxazole ring. organic-chemistry.org

For the synthesis of a 2,5-disubstituted oxazole-4-carboxylate, a plausible aldehyde precursor would be a derivative of pyruvaldehyde. Following the formation of the 2,5-dimethyloxazole-4-carbaldehyde via the Van Leusen reaction, a subsequent oxidation to the carboxylic acid and final esterification with methanol (B129727) would yield the target compound, methyl 2,5-dimethyloxazole-4-carboxylate.

| Starting Material 1 | Starting Material 2 | Key Intermediate | Final Product |

| Pyruvaldehyde derivative | Tosylmethyl isocyanide | 2,5-Dimethyloxazole-4-carbaldehyde | Methyl 2,5-dimethyloxazole-4-carboxylate |

Van Leusen Oxazole Synthesis

Reactant Scope: Aldehydes and Tosylmethyl Isocyanide (TosMIC) as Precursors

The Van Leusen oxazole synthesis is a prominent method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) organic-chemistry.org. This reaction is valued for its operational simplicity, the accessibility of starting materials, and a generally broad substrate scope varsal.com. The reaction proceeds under mild, basic conditions and constitutes a [3+2] cycloaddition varsal.comnih.gov.

In this synthesis, TosMIC acts as a "3-atom synthon," providing two carbons and a nitrogen atom to the final oxazole ring nih.govmdpi.com. The versatility of the Van Leusen reaction is demonstrated by its compatibility with a wide range of aldehydes. While the reaction was initially developed for various aldehyde substrates, its scope has been expanded significantly nih.gov. Research has shown that aromatic aldehydes, including those with electron-withdrawing groups, tend to exhibit high reactivity nih.govmdpi.com. The reaction is also amenable to various aliphatic aldehydes. The general applicability of aldehydes as precursors is a key advantage of this methodology.

The reaction is typically facilitated by a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like methanol nih.govmdpi.com. Innovations in this synthesis have included the use of ionic liquids as recyclable solvents and microwave-assisted protocols to enhance reaction efficiency and yield nih.govmdpi.comijpsonline.com.

Table 1: Reactant Scope in Van Leusen Oxazole Synthesis

| Reactant Class | Specific Examples | Conditions | Outcome |

|---|---|---|---|

| Aldehydes | Aromatic (e.g., Benzaldehyde), Aliphatic | Base (e.g., K₂CO₃), Methanol | Forms 5-substituted oxazoles |

| Isocyanides | Tosylmethyl isocyanide (TosMIC) | Serves as the C2-N1 synthon | Essential for oxazole ring formation |

| Bases | Potassium Carbonate, Triethylamine | Catalyzes the reaction | Facilitates deprotonation of TosMIC |

| Solvents | Methanol, Ionic Liquids, Water with β-cyclodextrin | Varies by protocol | Affects reaction rate and yield |

Formation of Oxazoline Intermediates and Subsequent Elimination

The mechanism of the Van Leusen oxazole synthesis proceeds through a distinct, multi-step pathway involving the formation of an oxazoline intermediate organic-chemistry.orgnih.gov. The process begins with the base-mediated deprotonation of TosMIC at the carbon adjacent to the isocyanide and sulfonyl groups organic-chemistry.org. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde precursor organic-chemistry.orgmdpi.com.

This addition leads to the formation of an alkoxide intermediate. The next step is an intramolecular cyclization, where the newly formed hydroxy group attacks the electrophilic carbon of the isocyanide group organic-chemistry.orgnih.gov. This 5-endo-dig cyclization results in the formation of a five-membered ring, specifically a 5-tosyl-4,5-dihydro-1,3-oxazole, which is a type of oxazoline organic-chemistry.orgnih.gov. This oxazoline is a crucial intermediate in the reaction sequence organic-chemistry.orgnih.govmdpi.com.

The final step of the mechanism is the aromatization of the oxazoline ring to form the stable oxazole product. This occurs via a base-promoted elimination of the tosyl group (p-toluenesulfinic acid, TosH), which is a good leaving group organic-chemistry.orgijpsonline.comijpsonline.com. The presence of a proton at the C4 position of the oxazoline intermediate allows for this elimination to occur, driving the reaction to completion and yielding the 5-substituted oxazole organic-chemistry.org.

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for the preparation of 2,5-disubstituted oxazoles ijpsonline.comwikipedia.orgdbpedia.org. This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of an acid catalyst, typically anhydrous hydrogen chloride wikipedia.orgdbpedia.orgdrugfuture.com.

Detailed Reaction Mechanisms of the Fischer Oxazole Formation

The Fischer oxazole synthesis is fundamentally a dehydration reaction that proceeds through several key mechanistic steps under mild conditions ijpsonline.comwikipedia.org. The reaction is initiated by the acid-catalyzed addition of hydrogen chloride to the nitrile group of the cyanohydrin precursor wikipedia.org. The nitrogen of the cyano group is protonated, and the chloride ion attacks the carbon, leading to the formation of an iminochloride intermediate wikipedia.org.

This reactive intermediate then engages with the aldehyde. The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of the aldehyde wikipedia.org. The subsequent step involves an intramolecular SN2 attack, where the oxygen of the original cyanohydrin's hydroxyl group attacks the carbon double-bonded to the nitrogen, followed by the loss of a water molecule. This cyclization and dehydration step forms a chloro-oxazoline intermediate wikipedia.org. Following a tautomerization step, the final stage of the mechanism involves the elimination of a molecule of hydrogen chloride (HCl) from the chloro-oxazoline intermediate, which results in the formation of the aromatic 2,5-disubstituted oxazole product wikipedia.org.

Reactant Requirements: Cyanohydrins and Aldehydes in Acidic Media

The primary reactants for the Fischer oxazole synthesis are a cyanohydrin and an aldehyde, which are typically used in equimolar amounts wikipedia.orgdbpedia.org. The cyanohydrin itself is often derived from another aldehyde wikipedia.orgdbpedia.org. While the synthesis is most commonly applied to aromatic cyanohydrins and aromatic aldehydes, leading to 2,5-diaryloxazoles, there are instances where aliphatic compounds have been successfully used wikipedia.org.

The reaction medium is a critical component of this synthesis. The process is carried out under anhydrous conditions, typically by dissolving the reactants in dry ether and passing dry, gaseous hydrogen chloride through the solution ijpsonline.comwikipedia.orgdrugfuture.com. The acidic environment is essential for catalyzing the multiple steps of the reaction, from the activation of the cyanohydrin to the final dehydration and elimination steps wikipedia.org. The resulting oxazole often precipitates from the reaction mixture as its hydrochloride salt, which can then be neutralized to the free base wikipedia.org.

Identification of Iminochloride and Chloro-oxazoline Intermediates

Two key reactive intermediates have been identified in the mechanism of the Fischer oxazole synthesis wikipedia.org.

Iminochloride Intermediate : The first intermediate is formed at the beginning of the reaction sequence. Gaseous hydrogen chloride adds across the cyano group of the cyanohydrin. This results in the formation of an iminochloride (also referred to as an imidoyl chloride), likely as its hydrochloride salt wikipedia.org. This species is significantly more electrophilic than the starting cyanohydrin, enabling the subsequent reaction with the aldehyde.

Chloro-oxazoline Intermediate : After the iminochloride reacts with the aldehyde's carbonyl group and undergoes intramolecular cyclization with the loss of water, a chloro-oxazoline intermediate is formed wikipedia.org. This five-membered heterocyclic ring contains a chlorine atom attached to the carbon at the 4-position. The final step of the synthesis is the elimination of HCl from this intermediate to generate the aromatic oxazole ring wikipedia.org.

Robinson-Gabriel Synthesis for 2,5-Disubstituted Oxazole Derivatives

The Robinson-Gabriel synthesis is another fundamental method for constructing the oxazole core, specifically leading to 2,5-disubstituted derivatives wikipedia.orgsynarchive.com. This reaction transforms a 2-acylamino-ketone into an oxazole through an acid-catalyzed intramolecular cyclization and subsequent dehydration wikipedia.orgsynarchive.compharmaguideline.com. The starting 2-acylamino-ketones can themselves be prepared via methods like the Dakin-West reaction wikipedia.org.

The mechanism involves the protonation of one of the carbonyl oxygens of the 2-acylamino-ketone, typically the amide carbonyl, by a strong acid catalyst such as sulfuric acid or polyphosphoric acid ijpsonline.compharmaguideline.com. This is followed by an intramolecular nucleophilic attack from the enol form of the ketone onto the protonated amide carbon. The resulting intermediate then undergoes dehydration, eliminating a molecule of water to form the stable, aromatic 2,5-disubstituted oxazole ring pharmaguideline.com. Various cyclodehydrating agents, including phosphorus pentachloride, phosphorus oxychloride, and thionyl chloride, have been employed, though they sometimes result in lower yields ijpsonline.comwikipedia.org.

Table 2: Comparison of Oxazole Synthetic Methodologies

| Synthesis Method | Precursors | Key Intermediates | Substitution Pattern | Conditions |

|---|---|---|---|---|

| Van Leusen | Aldehyde, TosMIC | Oxazoline | 5-substituted (or 4,5-disubstituted) | Basic (e.g., K₂CO₃) |

| Fischer | Cyanohydrin, Aldehyde | Iminochloride, Chloro-oxazoline | 2,5-disubstituted | Anhydrous Acid (HCl) |

| Robinson-Gabriel | 2-Acylamino-ketone | N/A | 2,5-disubstituted | Strong Acid (e.g., H₂SO₄) |

Bredereck Reaction: Utilization of α-Haloketones and Formamide

The Bredereck reaction provides a direct and efficient method for the synthesis of oxazoles through the condensation of α-haloketones with formamide. This reaction is particularly useful for the preparation of 2,4-disubstituted oxazoles. In the context of synthesizing methyl 2,5-dimethyloxazole-4-carboxylate, a suitable α-haloketone precursor such as methyl 2-chloroacetoacetate would be required.

The reaction proceeds by nucleophilic attack of the formamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the oxazole ring. The use of formamide provides the nitrogen and the C2-hydrogen of the oxazole ring. While specific literature detailing the synthesis of methyl 2,5-dimethyloxazole-4-carboxylate via the Bredereck reaction is not abundant, the general applicability of this method to analogous structures suggests its feasibility.

Table 1: General Conditions for the Bredereck Reaction

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| α-Haloketone | Formamide | Heating, often with a dehydrating agent | 2,4-Disubstituted oxazole |

Cyclization of N-Formyl Alanine Esters for Oxazole-4-carboxylic Acid Scaffolds

The formation of the oxazole-4-carboxylic acid scaffold can be accomplished through the cyclization of N-acylated amino acid esters. Specifically, the cyclization of an N-formyl alanine ester derivative represents a viable pathway. The synthesis begins with the N-formylation of an alanine ester. This can be achieved using various formylating agents.

Following N-formylation, the resulting N-formyl alanine ester can undergo cyclodehydration to form the oxazole ring. This intramolecular cyclization is typically promoted by a dehydrating agent, such as phosphorus oxychloride, and involves the removal of a water molecule to facilitate ring closure. This methodology is analogous to the Robinson-Gabriel synthesis of oxazoles from 2-acylaminoketones. Research has demonstrated the successful cyclization of N-acetyl cysteine esters to the corresponding oxazole, supporting the feasibility of this approach for N-formyl alanine esters.

Cyclization Pathways Involving Methyl 2-Amino-3-oxobutanoate Hydrochloride Derivatives

A versatile route to methyl 2,5-dimethyloxazole-4-carboxylate involves the use of methyl 2-amino-3-oxobutanoate hydrochloride as a key starting material. This pathway consists of a two-step sequence involving amidation followed by a catalytic cyclization.

Amidation Reactions with Acyl Chlorides or Carboxylic Acids

The initial step in this synthetic sequence is the amidation of the primary amine group of methyl 2-amino-3-oxobutanoate hydrochloride. This is typically achieved by reacting the amino ester with an acylating agent such as an acyl chloride (e.g., acetyl chloride) or a carboxylic acid (e.g., acetic acid) in the presence of a coupling agent. This reaction forms the corresponding N-acylated intermediate, methyl 2-acetamido-3-oxobutanoate. The choice of acylating agent determines the substituent at the C2 position of the final oxazole ring.

Catalytic Cyclization Mediated by Iodine, Triphenylphosphine, and Triethylamine

The N-acylated intermediate, methyl 2-acetamido-3-oxobutanoate, can then be subjected to a catalytic cyclization to afford the desired methyl 2,5-dimethyloxazole-4-carboxylate. A common and effective method for this transformation employs a combination of iodine, triphenylphosphine, and a base such as triethylamine.

This cyclization is believed to proceed through the formation of a phosphonium salt intermediate from the reaction of triphenylphosphine and iodine. This species then activates the carbonyl group of the N-acylated intermediate, facilitating the intramolecular attack of the enolized β-keto group to form the oxazole ring. The triethylamine acts as a base to promote the necessary enolization and to neutralize the hydrogen iodide byproduct.

Iron(II)-Catalyzed Isomerization for Oxazole-4-carboxylate Generation

An innovative approach to the synthesis of oxazole-4-carboxylates involves the iron(II)-catalyzed isomerization of appropriately substituted isoxazoles. This method offers a unique rearrangement pathway to access the oxazole core.

Derivation from 4-Formyl-5-methoxyisoxazoles

Specifically, the Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles has been shown to yield methyl oxazole-4-carboxylates. nih.gov This reaction proceeds under thermal conditions in the presence of an iron(II) catalyst, such as iron(II) chloride tetrahydrate (FeCl₂·4H₂O).

The proposed mechanism involves the initial formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.gov This highly strained azirine can then undergo one of two isomerization pathways. Under catalytic conditions (e.g., in dioxane at 105 °C), it can rearrange back to a more stable isoxazole. nih.gov However, under non-catalytic thermolysis (e.g., in o-dichlorobenzene at 170 °C), the azirine intermediate isomerizes to the corresponding oxazole. nih.gov The iron catalyst is crucial in facilitating the initial isoxazole-to-azirine rearrangement.

Table 2: Iron(II)-Catalyzed Isomerization of 4-Formyl-5-methoxyisoxazoles

| Starting Material | Catalyst | Solvent | Temperature (°C) | Product | Yield | Reference |

| 4-Formyl-5-methoxyisoxazoles | FeCl₂·4H₂O | Dioxane | 105 | Methyl oxazole-4-carboxylates | Good | nih.gov |

This method provides a novel entry to oxazole-4-carboxylate derivatives from readily accessible isoxazole precursors.

Esterification Methods for Incorporating the Carboxylate Functionality

The introduction of the ester group is a critical step in the synthesis of the target molecule. The following sections provide a detailed analysis of the primary methods employed for this transformation.

Fischer Esterification: Acid-Catalyzed Conversion of Carboxylic Acids to Esters

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. masterorganicchemistry.commasterorganicchemistry.comathabascau.ca In the context of synthesizing methyl 2,5-dimethyloxazole-4-carboxylate, this would involve the reaction of 2,5-dimethyloxazole-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com

The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. masterorganicchemistry.commasterorganicchemistry.com This is typically accomplished by using a large excess of the alcohol (methanol in this case) or by removing the water formed during the reaction, for instance, by azeotropic distillation. masterorganicchemistry.com

Table 1: Effect of Reactant Ratio on Fischer Esterification Yield

| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst | Yield (%) |

| Acetic Acid | Ethanol | 1:1 | Acid | 65 |

| Acetic Acid | Ethanol | 1:10 | Acid | 97 |

| Acetic Acid | Ethanol | 1:100 | Acid | 99 |

This table illustrates the principle of Le Châtelier in Fischer esterification, showing a significant increase in ester yield with an excess of the alcohol reactant. masterorganicchemistry.com

The mechanism of Fischer esterification involves a series of reversible steps. masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic Attack by the Alcohol: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comyoutube.com

Deprotonation: The protonated ester is deprotonated, typically by a molecule of the alcohol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

Nucleophilic Acyl Substitution Reactions in Ester Formation

A more general approach to ester synthesis involves nucleophilic acyl substitution. This method typically requires the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. athabascau.ca For the synthesis of methyl 2,5-dimethyloxazole-4-carboxylate, 2,5-dimethyloxazole-4-carboxylic acid would first be converted to 2,5-dimethyloxazole-4-carbonyl chloride, for example, by reaction with thionyl chloride (SOCl(_2)) or oxalyl chloride.

The resulting acyl chloride is highly electrophilic and readily reacts with an alcohol, in this case, methanol, in a nucleophilic acyl substitution reaction to form the desired methyl ester. This reaction is generally not reversible and often proceeds to completion under mild conditions. athabascau.ca The presence of a base, such as pyridine (B92270), is often used to neutralize the HCl generated during the reaction.

S(_N)2 Alkylation of Carboxylate Ions with Alkyl Halides

Another effective method for ester synthesis is the S(_N)2 (bimolecular nucleophilic substitution) reaction between a carboxylate salt and an alkyl halide. athabascau.ca In this approach, 2,5-dimethyloxazole-4-carboxylic acid is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding 2,5-dimethyloxazole-4-carboxylate salt.

This carboxylate anion then acts as a nucleophile and reacts with an alkylating agent, such as methyl iodide or methyl bromide, in an S(_N)2 reaction. The carboxylate attacks the methyl group, displacing the halide ion and forming methyl 2,5-dimethyloxazole-4-carboxylate. This method is particularly useful when the corresponding alcohol is sensitive to acidic conditions required for Fischer esterification. The reaction is generally irreversible and often gives high yields.

Table 2: Examples of S(_N)2 Esterification of Carboxylic Acids

| Carboxylic Acid | Alkyl Halide | Base | Solvent | Yield (%) |

| Benzoic Acid | Benzyl Chloride | Triethylamine | Ionic Liquid | Quantitative |

| Various Carboxylic Acids | Benzyl Chloride | Triethylamine | Solvent-free | 54-78 |

This table provides examples of yields obtained for the S(_N)2 esterification of various carboxylic acids under different reaction conditions.

Chemical Transformations and Reactivity of Methyl 2,5 Dimethyloxazole 4 Carboxylate

Reactions of the Carboxylate Ester Moiety

The methyl ester group at the 4-position of the 2,5-dimethyloxazole (B1606727) ring is the primary site of chemical reactivity. It can participate in several classical ester transformations, including hydrolysis, transesterification, aminolysis, and reduction. These reactions provide pathways to key derivatives such as the parent carboxylic acid, other alkyl esters, amides, and the corresponding alcohol.

Hydrolysis Reactions of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2,5-dimethyloxazole-4-carboxylic acid, can be achieved under both acidic and basic conditions. The choice of conditions can influence reaction times and yields.

Acid-catalyzed hydrolysis is a standard method for the conversion of esters to carboxylic acids. While specific studies on methyl 2,5-dimethyloxazole-4-carboxylate are not extensively detailed in the literature, the principles of this reaction are well-established for similar heterocyclic esters. For instance, the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate has been successfully accomplished using 60% aqueous sulfuric acid. google.com This process involves heating the ester in the presence of a strong acid and water. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the carboxylic acid and methanol (B129727). google.com Continuous removal of the alcohol byproduct can also increase the yield of the desired carboxylic acid. google.com

Table 1: Conditions for Acid-Catalyzed Hydrolysis of a Related Heterocyclic Ester

| Substrate | Reagent | Temperature | Reaction Time | Yield |

|---|

This data is for a structurally similar compound and is presented as a representative example.

Base-promoted hydrolysis, or saponification, is another effective method for converting methyl 2,5-dimethyloxazole-4-carboxylate to its corresponding carboxylate salt. chemspider.com Subsequent acidification then yields the free carboxylic acid. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemspider.comgoogle.com

The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. The reaction is effectively irreversible as the carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol byproduct.

General conditions for the saponification of methyl esters involve refluxing with an aqueous or aqueous-methanolic solution of sodium hydroxide. chemspider.com

Table 2: General Conditions for Base-Promoted Hydrolysis (Saponification)

| Substrate | Reagents | Solvent | Reaction Time | Product |

|---|

Transesterification Reactions with Other Alcohols

In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. In a base-catalyzed process, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the reactant alcohol or to remove the methanol byproduct as it is formed.

A facile and green process for the esterification of carboxylic acids with dimethyl carbonate has been developed using K₂CO₃ in combination with a phase transfer catalyst, which could be conceptually reversed for transesterification. researchgate.net

Aminolysis: Conversion to Amide Derivatives

The reaction of methyl 2,5-dimethyloxazole-4-carboxylate with amines, known as aminolysis, yields the corresponding 2,5-dimethyloxazole-4-carboxamides. This transformation is crucial for the synthesis of a wide array of derivatives, as amides are important functional groups in many biologically active molecules. nih.govresearchgate.net

The reaction generally involves heating the ester with a primary or secondary amine. The reaction can sometimes be slow and may require elevated temperatures or the use of a catalyst. nih.govmdpi.com The reactivity of the amine plays a significant role, with less sterically hindered and more nucleophilic amines reacting more readily. In some cases, the aminolysis of esters can be facilitated by the use of catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). mdpi.com

Table 3: Synthesis of Amide Derivatives from Esters

| Ester Substrate | Amine | Conditions | Product |

|---|---|---|---|

| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates | Butylamine | Reflux | 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxamide |

This data is from a related heterocyclic system and illustrates the general conditions for aminolysis. nih.gov

Reduction Reactions of the Ester Group

The methyl ester group of methyl 2,5-dimethyloxazole-4-carboxylate can be reduced to a primary alcohol, (2,5-dimethyloxazol-4-yl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion and a second hydride addition to the resulting aldehyde intermediate, which is then protonated upon workup to yield the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but may be effective under specific conditions or with the use of additives.

Due to the high reactivity of reagents like LiAlH₄, the reaction must be carried out under anhydrous conditions to prevent quenching of the reagent by water.

Reactions Involving the Oxazole (B20620) Heterocycle

The oxazole ring itself possesses a distinct reactivity profile, influenced by its aromatic character and the substituents attached to it.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic systems. askfilo.comyoutube.com However, the oxazole ring in Methyl 2,5-dimethyloxazole-4-carboxylate is fully substituted at all carbon atoms (positions 2, 4, and 5). Consequently, there are no hydrogen atoms on the ring that can be replaced by an electrophile. Therefore, classical electrophilic aromatic substitution on the oxazole ring itself is not a feasible reaction pathway for this specific compound. Any potential electrophilic attack would have to occur at other positions if the molecule were part of a larger system with other reactive sites.

Oxazoles can function as azadienes in Diels-Alder cycloaddition reactions, typically reacting with dienophiles to form intermediate adducts that can rearrange to yield substituted pyridines or furans. psu.eduresearchgate.net However, the reactivity of the oxazole ring in these [4+2] cycloadditions is highly dependent on its substituents.

Research has shown that oxazoles bearing a carbonyl group at the C4 position, such as in Methyl 2,5-dimethyloxazole-4-carboxylate, are generally poor dienes for Diels-Alder reactions. researchgate.net The electron-withdrawing nature of the 4-carboxylate group deactivates the oxazole ring towards cycloaddition. Furthermore, these specific oxazoles are known to be susceptible to a competing thermal reaction known as the Cornforth rearrangement. researchgate.net There are very few successful examples of cycloadditions involving oxazoles with a C4-carbonyl group. researchgate.net This significantly limits the utility of Methyl 2,5-dimethyloxazole-4-carboxylate as a diene in Diels-Alder chemistry.

Functionalization and Derivatization at Methyl Substituents

The methyl groups at the C2 and C5 positions of the oxazole ring are potential sites for functionalization. These positions are analogous to the benzylic positions in alkylbenzenes and can undergo reactions typical for such groups.

Plausible, though not specifically documented for this compound, synthetic strategies could include:

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl groups could be halogenated to afford bromomethyl derivatives. These derivatives are versatile intermediates for further nucleophilic substitution reactions.

Deprotonation and Electrophilic Quench: Treatment with a strong base, such as an organolithium reagent, could potentially deprotonate one of the methyl groups to form a lithiated intermediate. This nucleophilic species could then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups at the methyl position.

These transformations would provide a pathway to elaborate the structure of Methyl 2,5-dimethyloxazole-4-carboxylate by building upon the existing methyl substituents.

Structural Variations of the Oxazole Ring System

The aromatic nature and substitution pattern of the oxazole ring offer multiple positions for chemical modification, allowing for the synthesis of a diverse library of related compounds. The substitution flexibility at the C-2, C-4, and C-5 positions is a key attribute of the oxazole scaffold acs.org.

The functionalization of the oxazole core at its three available carbon positions (C-2, C-4, and C-5) is a well-established strategy for creating structural diversity. Various synthetic methodologies have been developed to introduce a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.

Electrophilic aromatic substitution typically occurs at the C-5 position, particularly when the ring is activated by electron-donating groups. Conversely, nucleophilic aromatic substitution is favored at the C-2 position, especially with the presence of a suitable leaving group sigmaaldrich.com. A common strategy for functionalizing the C-4 and C-5 positions involves metalation. This is often achieved after protecting the more reactive C-2 position, for instance, with a triisopropylsilyl group, which allows for regioselective deprotonation at C-4 or C-5 followed by reaction with various electrophiles nih.govresearchgate.net.

Several named reactions are pivotal in the synthesis of substituted oxazoles. The van Leusen oxazole synthesis, for example, is a powerful one-pot reaction that utilizes tosylmethylisocyanide (TosMIC) and aldehydes to generate 5-substituted oxazoles chemistrysteps.com. This method has been adapted to produce a wide variety of oxazole derivatives chemistrysteps.com. Other methods, such as palladium-catalyzed direct (hetero)arylation, enable the regiocontrolled introduction of aryl or heteroaryl groups at the C-2 position of oxazole-4-carboxylates organic-chemistry.org. The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through multi-step sequences or one-pot reactions involving the coupling of carboxylic acids, amino acids, and boronic acids researchgate.netrsc.org.

Table 1: Synthetic Methods for Modifying the Oxazole Ring

| Position | Synthetic Method | Description |

| C-2 | Nucleophilic Aromatic Substitution | Replacement of a leaving group at the C-2 position by a nucleophile sigmaaldrich.com. |

| C-2 | Palladium-Catalyzed Direct Arylation | Introduction of aryl groups using a palladium catalyst and iodo-, bromo-, or chloro(hetero)aromatics organic-chemistry.org. |

| C-4, C-5 | Metalation and Functionalization | Deprotonation using a strong base (often after C-2 protection) followed by quenching with an electrophile to introduce various substituents nih.govresearchgate.net. |

| C-5 | van Leusen Oxazole Synthesis | Reaction of an aldehyde with tosylmethylisocyanide (TosMIC) to form a 5-substituted oxazole ring chemistrysteps.com. |

| C-2, C-5 | Cyclization/Condensation Reactions | Ring formation from acyclic precursors, such as the reaction between N,O-acetals and lithium acetylides, can yield 2,5-disubstituted oxazoles researchgate.netgoogle.com. |

| C-2, C-4, C-5 | One-Pot Synthesis/Coupling | A sequence involving one-pot oxazole formation followed by Suzuki-Miyaura coupling can produce 2,4,5-trisubstituted oxazoles rsc.org. |

Synthesis of Related Oxazole Carboxylic Acids, e.g., 2,5-Dimethyloxazole-4-carboxylic acid

The corresponding carboxylic acid, 2,5-dimethyloxazole-4-carboxylic acid, is a key analogue and a potential precursor for other derivatives. This compound is a solid with a melting point reported to be between 232-233 °C tcichemicals.com.

The most direct method for the synthesis of 2,5-dimethyloxazole-4-carboxylic acid from its methyl ester is through ester hydrolysis. This reaction is typically carried out under basic conditions, for example, using an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide, followed by acidification to protonate the carboxylate salt and precipitate the free carboxylic acid. This transformation is a standard procedure for converting esters to their parent carboxylic acids.

Alternative synthetic routes can also produce oxazole-4-carboxylic acids directly. For instance, some methods allow for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and activated methyl isocyanides google.com. Furthermore, specific isomerization reactions can convert 4-acyl-isoxazole precursors into oxazole-4-carboxylates under thermal or catalytic conditions chemguide.co.uk. Fungi have also been identified as a natural source of 2,5-disubstituted oxazole-4-carboxylic acid derivatives thieme.de.

Functional Group Transformations of the Carboxylate Moiety

The methyl carboxylate group at the C-4 position of the title compound is a prime site for a variety of functional group interconversions, enabling the synthesis of esters, amides, and alcohols.

The methyl ester can be converted into other esters, such as the sterically hindered tert-butyl ester, through transesterification. Common methods for forming tert-butyl esters include the condensation of the parent carboxylic acid with tert-butanol or isobutene, or through transesterification reactions nih.gov. The transesterification of a methyl ester to a tert-butyl ester can be achieved by reacting the methyl ester with potassium tert-butoxide in a suitable solvent like diethyl ether researchgate.net. Alternatively, the methyl ester can first be hydrolyzed to the carboxylic acid, which is then esterified using tert-butylating agents nih.gov.

The synthesis of amide derivatives from methyl 2,5-dimethyloxazole-4-carboxylate can be accomplished through several standard synthetic routes. The most direct approach is aminolysis, which involves the reaction of the ester with a primary or secondary amine. This reaction is often slow and may require heating or catalysis.

A more common and efficient method involves a two-step sequence. First, the methyl ester is hydrolyzed to the corresponding 2,5-dimethyloxazole-4-carboxylic acid. The carboxylic acid is then activated, typically by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with a desired amine to form the corresponding amide derivative. This methodology is widely applied in the synthesis of various amide-containing heterocyclic compounds nih.govlibretexts.org.

The ester functional group of methyl 2,5-dimethyloxazole-4-carboxylate can be reduced to a primary alcohol, yielding (2,5-dimethyl-1,3-oxazol-4-yl)methanol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters and carboxylic acids to alcohols chemguide.co.uk. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide chemguide.co.uk. While sodium borohydride (NaBH₄) is a milder reducing agent, it is generally not strong enough to reduce esters to alcohols. The reduction process involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, ultimately leading to the formation of the primary alcohol chemistrysteps.com.

Applications in Advanced Organic Synthesis

Methyl 2,5-Dimethyloxazole-4-carboxylate as a Key Building Block in Heterocyclic Synthesis

The oxazole (B20620) ring is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Oxazole-4-carboxylates, in general, serve as valuable precursors for a variety of more complex heterocyclic systems, primarily through cycloaddition reactions. The ester and methyl groups on the "Methyl 2,5-dimethyloxazole-4-carboxylate" core offer multiple reactive sites for elaboration.

One of the most significant reactions of oxazoles is their participation as a diene component in Diels-Alder reactions. This reactivity allows for the construction of substituted pyridine (B92270) rings, which are ubiquitous in pharmaceuticals and agrochemicals. The reaction typically proceeds with an electron-deficient dienophile, where the oxazole acts as a 1-aza-3-oxabuta-1,3-diene. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water or alcohol) to aromatize into a pyridine derivative. For "Methyl 2,5-dimethyloxazole-4-carboxylate," this would theoretically allow for the synthesis of polysubstituted pyridines, incorporating the methyl and carboxylate functionalities into the new ring system.

Furthermore, the carboxylate group can be transformed into other functional groups, such as amides or aldehydes, which then serve as handles for subsequent cyclization reactions to form fused heterocyclic systems like oxazolo[5,4-d]pyrimidines.

Strategies for the Construction of Diverse Chemical Libraries Utilizing Oxazole Scaffolds

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. The oxazole scaffold is an attractive starting point for such libraries due to its chemical stability and the multiple vectors for diversification.

For a compound like "Methyl 2,5-dimethyloxazole-4-carboxylate," a strategy for library construction could involve:

Modification of the Carboxylate: The ester at the C4 position can be readily converted into a library of amides by reacting it with a diverse set of primary and secondary amines. This parallel amidation can be performed efficiently in multi-well plates.

Functionalization of the Methyl Groups: The methyl groups at the C2 and C5 positions, while generally less reactive, can potentially be functionalized through radical halogenation followed by nucleophilic substitution, introducing a range of different substituents.

Cycloaddition Reactions: As mentioned, the oxazole core can undergo Diels-Alder reactions. By using a variety of dienophiles, a library of diverse pyridine derivatives can be generated.

These parallel synthesis approaches allow for the rapid generation of a large number of distinct compounds from a common oxazole core, which can then be screened for biological activity.

| Strategy | Reagents | Resulting Scaffold | Points of Diversity |

| Parallel Amidation | Diverse Amines (R¹R²NH) | 2,5-Dimethyloxazole-4-carboxamides | R¹ and R² groups from the amine |

| Diels-Alder Cycloaddition | Diverse Dienophiles | Polysubstituted Pyridines | Substituents from the dienophile |

Utilization in the Synthesis of Architecturally Complex Molecular Architectures

The synthesis of complex molecules, particularly natural products, often relies on the strategic use of highly functionalized building blocks. Oxazoles are found in numerous natural products, including antibiotics and antitumor agents. Synthetic strategies often involve the construction of the oxazole ring at a key step or the use of a pre-formed oxazole as a linchpin to connect different parts of the molecule.

While there are no specific documented examples of "Methyl 2,5-dimethyloxazole-4-carboxylate" being used in the total synthesis of a complex natural product, its structure suggests potential applications. The functional groups present could be used to link molecular fragments. For instance, the carboxylate could be used to form an amide bond with an amino-containing fragment, while the methyl groups could be involved in aldol (B89426) or other condensation reactions after appropriate functionalization. The inherent reactivity of the oxazole ring in cycloadditions also provides a powerful tool for constructing key carbocyclic or heterocyclic rings within a larger molecular framework.

Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. MCRs are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating peptide-like scaffolds and other complex structures. While specific examples involving "Methyl 2,5-dimethyloxazole-4-carboxylate" are not readily found in the literature, one can hypothesize its potential integration. For example, if the methyl ester is hydrolyzed to the corresponding carboxylic acid (2,5-dimethyloxazole-4-carboxylic acid), this molecule could serve as the acid component in an Ugi or Passerini reaction.

Hypothetical Ugi Reaction:

Components: 2,5-dimethyloxazole-4-carboxylic acid, an aldehyde, an amine, and an isocyanide.

Product: An α-acylamino carboxamide bearing the 2,5-dimethyloxazole (B1606727) moiety.

This approach would allow for the one-pot synthesis of a diverse library of compounds by varying the aldehyde, amine, and isocyanide components, directly incorporating the oxazole core into a more complex, drug-like scaffold. This strategy highlights the potential for enhancing synthetic efficiency and rapidly accessing novel chemical space.

Q & A

Q. Q: What are the standard synthetic routes for preparing methyl 2,5-dimethyloxazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

A: A common approach involves refluxing precursors in polar aprotic solvents like DMSO or ethanol with catalytic acids (e.g., glacial acetic acid), followed by crystallization using water-ethanol mixtures . Yield optimization may require adjusting stoichiometry, reaction time (e.g., extending reflux to 18–24 hours), or solvent choice. For example, DMSO enhances cyclization efficiency in heterocyclic syntheses, but prolonged heating may necessitate inert atmosphere control to prevent oxidation byproducts. Post-synthesis purification via recrystallization (as in ) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .

Advanced: Structural Confirmation via Crystallography

Q. Q: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of methyl 2,5-dimethyloxazole-4-carboxylate, particularly for tautomeric or conformational isomers?

A: SC-XRD using programs like SHELXL (for refinement) and Mercury (for visualization) provides definitive bond-length and angle data to distinguish tautomers. For example, hydrogen bonding patterns (e.g., C=O⋯H interactions) can be analyzed via graph set descriptors (e.g., Etter’s R²₂(8) motifs) . Advanced refinement in SHELXL includes anisotropic displacement parameters to model thermal motion, while Mercury’s packing similarity tools compare intermolecular interactions against databases like the Cambridge Structural Database (CSD) .

Basic Spectroscopic Characterization

Q. Q: What spectroscopic methods are essential for characterizing methyl 2,5-dimethyloxazole-4-carboxylate, and how should conflicting NMR/MS data be resolved?

A: Key methods include:

- ¹H/¹³C NMR : Identify methyl groups (δ 2.3–2.6 ppm for CH₃) and ester carbonyl (δ 165–170 ppm).

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹).

- HRMS : Verify molecular ion ([M+H]⁺ expected at m/z 170.0817 for C₈H₁₁NO₃).

Discrepancies in splitting patterns (e.g., diastereotopic protons) may require 2D NMR (COSY, HSQC) or computational validation (DFT-simulated spectra) .

Advanced: Computational Modeling of Reactivity

Q. Q: How can density functional theory (DFT) predict the reactivity of methyl 2,5-dimethyloxazole-4-carboxylate in nucleophilic substitution or ring-opening reactions?

A: DFT calculations (e.g., B3LYP/6-31G*) model transition states and frontier molecular orbitals (FMOs). For instance, LUMO localization on the ester carbonyl predicts nucleophilic attack sites. Solvent effects (PCM model) and thermodynamic parameters (ΔG‡) guide experimental conditions. Software like Gaussian or ORCA paired with visualization tools (e.g., Avogadro) are recommended .

Solubility and Stability Profiling

Q. Q: What strategies mitigate poor solubility of methyl 2,5-dimethyloxazole-4-carboxylate in aqueous media for biological assays?

A: Co-solvents (DMSO ≤10% v/v) or micellar systems (e.g., Cremophor EL) enhance solubility. Stability studies (HPLC monitoring under varying pH/temperature) identify degradation pathways. Analogous oxazole derivatives show improved solubility via salt formation (e.g., sodium carboxylates) .

Advanced: Data Contradictions in Literature

Q. Q: How should researchers address contradictions in reported melting points or spectral data for methyl 2,5-dimethyloxazole-4-carboxylate derivatives?

A: Cross-validate purity (HPLC ≥95%), crystallize from identical solvents, and compare with CSD entries (e.g., similar oxazole carboxylates in ). Conflicting NMR shifts may arise from solvent (CDCl₃ vs. DMSO-d₆) or concentration effects. Reproduce experiments under documented conditions and publish raw data for transparency .

Biological Activity Screening

Q. Q: What in vitro assays are suitable for evaluating the bioactivity of methyl 2,5-dimethyloxazole-4-carboxylate, and how can false positives be minimized?

A: Antimicrobial assays (MIC against S. aureus or E. coli) and enzyme inhibition (e.g., acetylcholinesterase) are common. Use vehicle controls (DMSO) and confirm dose-response curves. Advanced studies employ metabolomics (LC-MS) to track metabolite formation and rule out assay interference .

Advanced: Intermolecular Interaction Analysis

Q. Q: How do hydrogen-bonding networks influence the solid-state properties of methyl 2,5-dimethyloxazole-4-carboxylate, and what tools quantify these interactions?

A: Graph set analysis (e.g., R²₂(8) motifs) in Mercury identifies dominant H-bond patterns. Hirshfeld surfaces quantify interaction contributions (e.g., C-H⋯O vs. π-π stacking). Pair distribution function (PDF) analysis resolves amorphous vs. crystalline phase behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.